
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Overview
Description
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is notable for its structural features, which include a morpholine ring substituted with an aminomethyl group and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-(aminomethyl)morpholine and tert-butyl chloroformate.
Coupling Reaction: The aminomethyl group of 2-(aminomethyl)morpholine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the desired tert-butyl ester.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Pharmaceutical Intermediate
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of resultant drugs. For instance, it has been used in the synthesis of arginase inhibitors, which are significant in cancer therapy due to their role in modulating immune responses within the tumor microenvironment .
Drug Design and Development
The compound has been involved in lead optimization strategies for developing new therapeutic agents. In particular, it has been used to create scaffolds that possess improved metabolic stability and efficacy against specific targets such as arginase enzymes . The modifications made using this compound have led to the development of compounds with enhanced potency and selectivity .
Mechanistic Insights
The mechanism of action for compounds derived from this compound often involves interaction with specific biological targets, including enzymes like arginase. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in oncology where modulation of the tumor microenvironment is critical .
Cosmetic Formulations
Recent studies have explored the potential of this compound in cosmetic formulations. Its properties may contribute to the stability and efficacy of topical products. The compound's ability to interact favorably with other ingredients can enhance sensory attributes and moisturizing effects in formulations .
Case Study 1: Synthesis of Arginase Inhibitors
A study demonstrated the synthesis of various arginase inhibitors using this compound as a key intermediate. These inhibitors showed promising results in vitro and in vivo, highlighting their potential for treating tumors by altering immune responses .
Case Study 2: Cosmetic Formulation Development
Research focused on utilizing this compound within a Box-Behnken design framework to optimize cosmetic formulations. The study evaluated the compound's impact on rheological properties and skin hydration, confirming its utility in enhancing product performance .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Used in arginase inhibitor development |
Drug Design | Scaffold for lead optimization | Enhanced metabolic stability and efficacy |
Cosmetic Formulation | Ingredient for topical products | Improved sensory and moisturizing properties |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the morpholine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the aminomethyl and tert-butyl ester groups.
N-Boc-2-aminomethylmorpholine: A similar compound with a different protecting group.
2-(Morpholinomethyl)acrylonitrile: A compound with a nitrile group instead of the ester group.
Uniqueness
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Biological Activity
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential applications in drug development. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : 202.26 g/mol
- Structural Features :
- Morpholine ring: A six-membered heterocyclic compound containing one nitrogen and one oxygen atom.
- Tert-butyl ester: Enhances lipophilicity, aiding in cellular penetration.
- Aminomethyl group: Capable of forming hydrogen bonds with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity.
- Structural Stability : The morpholine ring contributes to the compound's overall stability.
- Lipophilicity : The tert-butyl ester group enhances the compound’s ability to cross cell membranes, facilitating interactions with intracellular targets.
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition and receptor modulation, which are crucial in therapeutic contexts .
1. Enzyme Inhibition
Research indicates that this compound may serve as a precursor for the synthesis of enzyme inhibitors. It has been investigated for its potential in developing drugs targeting specific enzymes involved in disease processes.
2. Receptor Modulation
The compound has shown promise in modulating receptor activity, particularly concerning gastrointestinal motility through interactions with motilin receptors. This suggests potential applications in treating gastrointestinal disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the morpholine ring.
- Introduction of the aminomethyl group.
- Esterification to create the tert-butyl ester.
These reactions require careful control of conditions to ensure high yield and purity .
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363928 | |
Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879403-42-6 | |
Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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